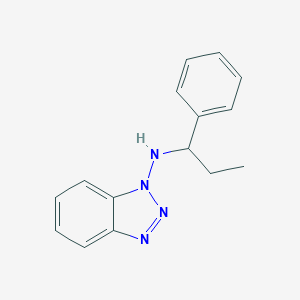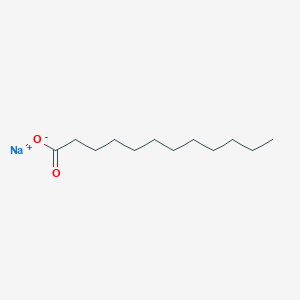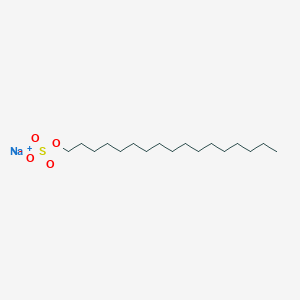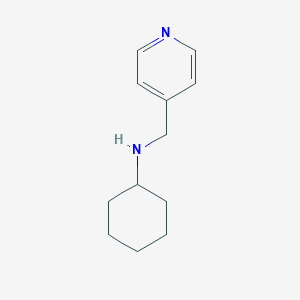
N-(1-phenylpropyl)benzotriazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylpropyl)benzotriazol-1-amine is a chemical compound with the molecular formula C15H16N4 and a molecular weight of 252.31 . . This compound is part of the benzotriazole family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of N-(1-phenylpropyl)benzotriazol-1-amine involves several steps. One common method includes the reaction of benzotriazole with an appropriate alkylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-(1-phenylpropyl)benzotriazol-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where the benzotriazole ring is substituted with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzotriazole ring .
Scientific Research Applications
N-(1-phenylpropyl)benzotriazol-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-phenylpropyl)benzotriazol-1-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The benzotriazole ring is known to interact with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
N-(1-phenylpropyl)benzotriazol-1-amine can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: A simpler compound with similar properties but different applications.
N-Phenylbenzotriazole: Another derivative with distinct chemical and biological activities.
N-Methylbenzotriazole: Known for its use in different industrial applications.
This compound is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
132195-09-6 |
|---|---|
Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-(1-phenylpropyl)benzotriazol-1-amine |
InChI |
InChI=1S/C15H16N4/c1-2-13(12-8-4-3-5-9-12)17-19-15-11-7-6-10-14(15)16-18-19/h3-11,13,17H,2H2,1H3 |
InChI Key |
XCQZFQZVHZIPLA-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CCC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2 |
Synonyms |
alpha-EB N-alpha-ethylbenzyl-1-aminobenzotriazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)










![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)

